

FD-1080 for Deep-Tissue Fluorescence Imaging: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

FD-1080 is a heptamethine cyanine dye that has emerged as a significant tool for deep-tissue fluorescence imaging. Its unique photophysical properties, particularly its excitation and emission in the second near-infrared (NIR-II) window (1000-1700 nm), enable high-resolution imaging with deep tissue penetration and a high signal-to-background ratio. This is attributed to the reduced light scattering and minimal tissue autofluorescence in the NIR-II spectrum.[1][2] This technical guide provides an in-depth overview of **FD-1080**, including its physicochemical properties, experimental protocols for its use, and its application in preclinical research.

Core Principles of FD-1080 in NIR-II Imaging

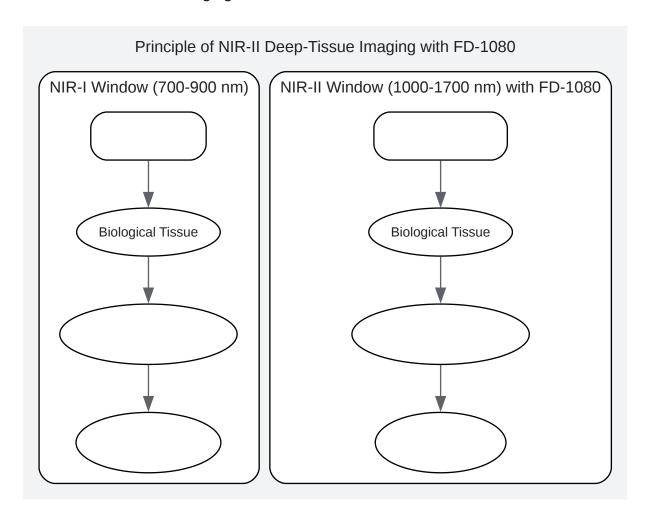
The efficacy of **FD-1080** for in-vivo imaging stems from its ability to operate within the NIR-II window. This spectral range offers distinct advantages over traditional visible and NIR-I (700-900 nm) imaging. The primary benefits include:

- Reduced Photon Scattering: Longer wavelength photons are scattered less by biological tissues, leading to sharper images and the ability to resolve finer details at greater depths.
- Lower Tissue Autofluorescence: Endogenous fluorophores in tissues, which can create background noise, are less excited by NIR-II light, resulting in a significantly improved signalto-background ratio.



 Deep Tissue Penetration: The combination of reduced scattering and absorption allows for non-invasive imaging of structures deep within living organisms.

The following diagram illustrates the advantages of NIR-II imaging with **FD-1080** compared to conventional fluorescence imaging.



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Caption: Advantages of NIR-II imaging with FD-1080.

Physicochemical and Photophysical Properties

FD-1080 is a water-soluble dye, a feature enhanced by the incorporation of sulphonic groups into its structure.[3] Its key properties are summarized in the table below.



Property	Value	Notes
Molecular Formula	C40H38CIN2NaO6S2	[4]
Molecular Weight	765.31 g/mol	[4]
Excitation Maximum (\(\lambda\)ex)	~1046 nm	[3]
Emission Maximum (λem)	~1080 nm	[3]
Quantum Yield (QY)	0.31% (in ethanol)	[1][4]
5.94% (with Fetal Bovine Serum)	[1][4]	
Molar Extinction Coefficient (ε)	Not explicitly reported for monomer.	For J-aggregates: ~0.5 x 10 ⁵ M ⁻¹ cm ⁻¹ [5] and 2.7 x 10 ⁴ M ⁻¹ cm ⁻¹ [6]

FD-1080 J-Aggregates

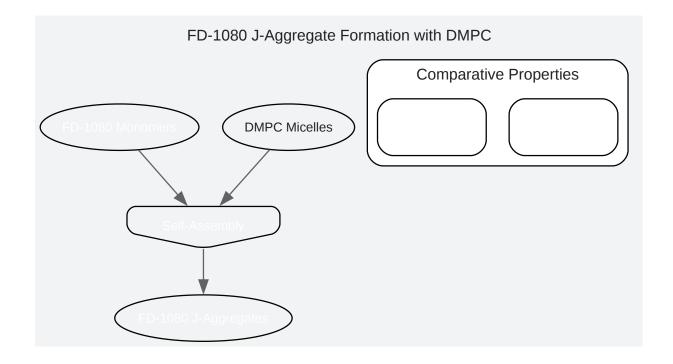
In the presence of certain phospholipids, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), **FD-1080** can self-assemble into J-aggregates.[5] These aggregates exhibit distinct photophysical properties, including a significant red-shift in both absorption and emission, making them suitable for imaging in even longer NIR-II sub-windows.

Property	FD-1080 Monomer	FD-1080 J-Aggregates (with DMPC)
Excitation Maximum (λex)	~1046 nm	~1360 nm[6]
Emission Maximum (λem)	~1080 nm	~1370 nm[6]
Quantum Yield (QY)	0.31% (in ethanol)	0.0545%[5]

The formation of these J-aggregates is a concentration- and temperature-dependent process, which can be harnessed to tune the optical properties of the dye for specific applications.

The following diagram illustrates the self-assembly of **FD-1080** into J-aggregates in the presence of DMPC.





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Caption: Formation and properties of FD-1080 J-aggregates.

Experimental Protocols Preparation of FD-1080 Solutions

- 1. Stock Solution (10 mM):
- Dissolve **FD-1080** powder in dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.
- Aliquot the stock solution and store at -20°C or -80°C, protected from light.[7]
- 2. Working Solution for In Vitro Studies (e.g., 10 μM):
- Dilute the 10 mM stock solution in a suitable buffer (e.g., phosphate-buffered saline, PBS) or cell culture medium to the desired working concentration.
- 3. Working Solution for In Vivo Studies (e.g., 80 µM):
- For intravenous injection, dilute the stock solution in sterile PBS or saline. For enhanced fluorescence, **FD-1080** can be pre-mixed with fetal bovine serum (FBS). The exact ratio



should be optimized for the specific application. A typical preparation involves incubating **FD-1080** with FBS before injection.

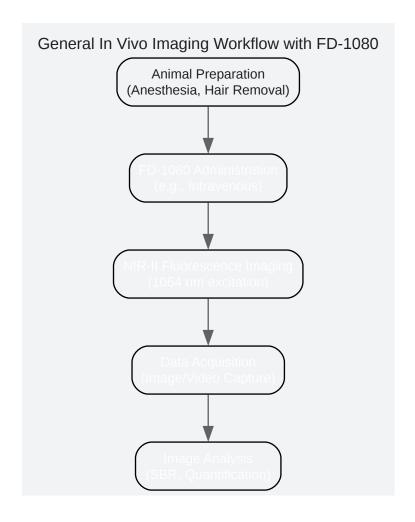
In Vitro Staining Protocol (Cell Culture)

- Cell Preparation: Culture cells to the desired confluency. For suspension cells, pellet by centrifugation and wash with PBS. For adherent cells, wash with PBS.
- Staining: Add the **FD-1080** working solution to the cells and incubate for 15-30 minutes at 37°C.
- Washing: Remove the staining solution and wash the cells two to three times with PBS to remove unbound dye.
- Imaging: Image the cells using a fluorescence microscope equipped with the appropriate laser line (e.g., 1064 nm) and emission filters (e.g., >1100 nm long-pass).

In Vivo Imaging Workflow

The following diagram outlines a typical workflow for an in vivo imaging experiment using **FD-1080**.





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Caption: A typical workflow for in vivo imaging with FD-1080.

Detailed In Vivo Imaging Protocols

1. Animal Preparation:

- Anesthesia: Anesthetize the mouse using isoflurane (1-2% for maintenance) delivered via a nose cone.[8][9] Monitor the animal's vital signs throughout the procedure.
- Hair Removal: For imaging through the skin, remove hair from the region of interest using a depilatory cream to minimize light absorption and scattering.
- Temperature Maintenance: Use a heating pad to maintain the animal's body temperature during imaging.



2. Administration of FD-1080:

- For vascular imaging, a typical dose is administered via tail vein injection.[10] The volume and concentration should be optimized based on the animal model and imaging system, with a common starting point being around 100-200 μL of a solution in the range of 50-100 μM.
- 3. Deep-Tissue Vascular Imaging (e.g., Hindlimb):
- Imaging System: Use an imaging system equipped with a 1064 nm laser for excitation and an InGaAs camera for detection.
- Filters: Employ a long-pass filter (e.g., 1100 nm or 1300 nm) to block the excitation light and scattered short-wavelength photons.[11]
- Laser Power: The laser power density should be kept at a safe level to avoid tissue damage, typically below 100 mW/cm².
- Image Acquisition: Acquire images or videos immediately after injection to observe the dynamic vascular filling. Typical exposure times range from 50 to 200 ms.
- 4. Through-Skull Brain Imaging:
- Surgical Preparation: For high-resolution imaging, a craniotomy or skull thinning may be performed.[12] However, the deep penetration of NIR-II light allows for non-invasive imaging through the intact skull.
- Imaging Parameters: Similar to vascular imaging, use a 1064 nm excitation laser and an appropriate long-pass emission filter. Due to the skull, a slightly higher laser power (while remaining within safety limits) and longer exposure times may be necessary to achieve a sufficient signal-to-noise ratio.
- Data Analysis: Post-acquisition analysis can include measuring vessel diameter, blood flow velocity (from video recordings), and signal-to-background ratios to quantify imaging quality.

Applications in Research and Development

The unique capabilities of **FD-1080** make it a valuable tool in various research areas:



- Angiogenesis Research: Visualizing the formation of new blood vessels in tumors and other pathological conditions.
- Neuroscience: Non-invasive imaging of cerebral vasculature and blood flow dynamics.
- Pharmacokinetics: Tracking the distribution and clearance of dye-labeled drugs or nanoparticles.
- Oncology: Imaging tumor vasculature and assessing the effects of anti-angiogenic therapies.

Conclusion

FD-1080 is a powerful and versatile fluorophore for deep-tissue fluorescence imaging in the NIR-II window. Its favorable photophysical properties, including deep tissue penetration and high signal-to-background ratio, enable high-resolution visualization of biological structures and processes in vivo. The ability to form J-aggregates with red-shifted spectral properties further expands its potential applications. By following the detailed protocols outlined in this guide, researchers can effectively utilize **FD-1080** to advance their studies in a wide range of biomedical fields.

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